N-isopropylbutan-1-amine
Description
Nomenclature and Structural Basis in Chemical Literature
N-isopropylbutan-1-amine is an organic compound classified as a secondary amine. wisdomlib.orgcymitquimica.com This classification signifies that the nitrogen atom is bonded to two carbon-containing groups (alkyl groups in this case) and one hydrogen atom. wisdomlib.orgsolubilityofthings.com The structure features a butyl group and an isopropyl group attached to the nitrogen atom. cymitquimica.com
Its systematic IUPAC name is N-(propan-2-yl)butan-1-amine. nih.govmzcloud.org In chemical literature and commercial catalogs, it is also referred to by several synonyms, including Butylisopropylamine, N-Isopropylbutylamine, and N-(1-Methylethyl)-1-butanamine. cymitquimica.comnih.govcymitquimica.com
The compound is typically a colorless to pale yellow liquid with a characteristic amine odor. cymitquimica.com It is soluble in organic solvents and shows moderate solubility in water. cymitquimica.com The molecular formula of this compound is C₇H₁₇N, and it has a molecular weight of approximately 115.22 g/mol . nih.govscbt.com
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | scbt.com |
| Molecular Weight | 115.22 g/mol | nih.govscbt.com |
| IUPAC Name | N-propan-2-ylbutan-1-amine | nih.govmzcloud.org |
| CAS Number | 39099-23-5 | nih.govcymitquimica.comscbt.com |
| Appearance | Liquid | cymitquimica.com |
| InChI Key | OKRJGUKZYSEUOY-UHFFFAOYSA-N | nih.govmzcloud.orgcymitquimica.com |
Historical Context of Research on Secondary Amines
Secondary amines are a fundamental class of organic compounds that have been central to the development of organic chemistry. wisdomlib.orgsolubilityofthings.com Historically, research on amines dates back to the 19th century with the discovery and characterization of simple amines derived from ammonia. solubilityofthings.comwikipedia.org The synthesis of secondary amines has traditionally been achieved through methods like the Hofmann alkylation of primary amines with alkyl halides. researchgate.net However, this method often suffers from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgresearchgate.net
Over the years, more sophisticated and selective methods have been developed. These include reductive amination of aldehydes and ketones, the Gabriel synthesis, and transition-metal-catalyzed reactions like the Buchwald-Hartwig amination. wikipedia.orgresearchgate.netfiveable.me These advancements have provided chemists with greater control over the synthesis of complex secondary amines. The development of these synthetic routes has been crucial as secondary amines are important intermediates and building blocks for a vast array of functional molecules, including pharmaceuticals and agrochemicals. researchgate.netfiveable.me
Scope and Significance in Contemporary Chemical Science
In modern chemical science, this compound serves primarily as a building block and intermediate in organic synthesis. cymitquimica.com Its reactivity, stemming from the secondary amine group, allows it to participate in a variety of chemical transformations. cymitquimica.com
Key areas of its application in research include:
Organic Synthesis: It is used as a precursor for creating more complex molecules. The nitrogen atom's lone pair of electrons makes it nucleophilic, enabling it to react with electrophiles in reactions such as alkylation and acylation. cymitquimica.comfiveable.me
Pharmaceutical and Agrochemical Research: Secondary amines are integral components of many biologically active compounds. While specific large-scale applications for this compound are not extensively documented in top-tier research, it serves as a valuable scaffold for synthesizing new chemical entities that are then tested for potential pharmacological or agricultural activity. cymitquimica.comijrpr.com
Catalysis: Amines can act as catalysts or ligands in various chemical reactions. For instance, research has shown that amines can be used in catalytic systems for processes like the N-formylation of CO2. mdpi.com While not specifically mentioning this compound, this highlights a potential area of investigation for this and similar amines. It has also been explored in the context of hydroamination reactions. google.com
Materials Science: Amines are used in the synthesis of polymers and functional materials. ijrpr.com The properties of this compound could be exploited in the development of new materials with specific characteristics.
The significance of this compound in contemporary science lies in its role as a versatile tool for synthetic chemists, enabling the construction of novel and complex molecular architectures for a wide range of scientific and technological applications. cymitquimica.comijrpr.com
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-5-6-8-7(2)3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJGUKZYSEUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192342 | |
| Record name | N-Isopropylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39099-23-5 | |
| Record name | N-(1-Methylethyl)-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39099-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies
Direct Synthesis Approaches
Direct synthesis methods involve the formation of the N-isopropylbutan-1-amine molecule in a single primary reaction step from readily available precursors.
Amination Reactions in Organic Synthesis
The direct N-alkylation of amines with alcohols, often termed the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy, is a prominent method for forming C-N bonds. mdpi.comnih.gov This atom-economical process involves the in-situ oxidation of an alcohol to a carbonyl intermediate, which then reacts with an amine to form an imine. nih.gov The metal catalyst, which initially abstracted hydrogen from the alcohol, then reduces the imine to the final amine product, releasing water as the only byproduct. nih.gov
In the context of this compound, this reaction proceeds between butan-1-ol and isopropylamine. The mechanism involves three key catalytic steps:
Dehydrogenation: Butan-1-ol is dehydrogenated by a metal catalyst to form butanal.
Condensation: The intermediate butanal condenses with isopropylamine to form the corresponding imine, N-butylidenepropan-2-amine.
Hydrogenation: The metal hydride species, formed in the first step, hydrogenates the imine to yield this compound. researchgate.net
This process is considered a green chemistry approach as it avoids the use of alkyl halides and generates minimal waste. mdpi.comnih.gov
Reductive Amination Protocols for Amine Formation
Reductive amination is a highly versatile and widely used method for synthesizing amines. wikipedia.org This reaction converts a carbonyl group to an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, this can be achieved by reacting butanal with isopropylamine.
The process typically occurs in one pot, where the carbonyl compound and the amine reversibly form a hemiaminal, which then dehydrates to an imine. wikipedia.org A reducing agent present in the reaction mixture then reduces the imine to the target secondary amine. wikipedia.org
Key components of this reaction are:
Carbonyl Source: Butanal (an aldehyde).
Amine Source: Isopropylamine (a primary amine).
Reducing Agent: Various reducing agents can be employed, each with specific advantages. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/Pd, Pt, Ni). wikipedia.orgorganic-chemistry.org
Sodium triacetoxyborohydride is often preferred due to its mild nature and selectivity for reducing the imine intermediate over the starting aldehyde. wikipedia.orgorganic-chemistry.org The reaction is typically performed in solvents like dichloroethane or tetrahydrofuran and may be catalyzed by a small amount of acetic acid. organic-chemistry.org
| Reactants | Reducing Agent | Typical Solvent | Key Intermediate | Product |
|---|---|---|---|---|
| Butanal + Isopropylamine | NaBH(OAc)₃ | Dichloroethane (DCE) | N-butylidenepropan-2-amine (Imine) | This compound |
| Butanal + Isopropylamine | H₂/Pd | Methanol/Ethanol | N-butylidenepropan-2-amine (Imine) | This compound |
| Butanal + Isopropylamine | NaBH₃CN | Methanol | N-butylidenepropan-2-amine (Imine) | This compound |
Indirect Synthetic Routes and Precursor Chemistry
Indirect methods involve the synthesis and isolation of an intermediate compound which is then converted to this compound in a subsequent step.
Transformations Involving Halogenated Intermediates
A classic approach to amine synthesis is the nucleophilic substitution of an alkyl halide by an amine. wikipedia.org In this route, this compound is prepared by reacting isopropylamine with a 1-halobutane, such as 1-bromobutane or 1-chlorobutane.
The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbon of the 1-halobutane and displacing the halide ion. A significant drawback of this method is the potential for overalkylation. masterorganicchemistry.com The product, this compound, is itself a nucleophile and can react with another molecule of 1-halobutane to form a tertiary amine (N-butyl-N-isopropyl-N-butylamine) and subsequently a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com To favor mono-alkylation, a large excess of the starting amine (isopropylamine) is often used.
Reduction of Amide and Imine Precursors
This two-step approach involves first synthesizing an amide or imine precursor, which is then reduced to the desired amine.
Reduction of Amide Precursors: N-isopropylbutanamide can be synthesized by reacting butanoyl chloride with isopropylamine. The resulting amide is then reduced to this compound. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. The reaction involves the reduction of the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-).
Reduction of Imine Precursors: The imine intermediate in reductive amination, N-butylidenepropan-2-amine, can be synthesized and isolated separately. This is achieved by the condensation of butanal and isopropylamine, often with the removal of water to drive the equilibrium towards the imine product. The isolated imine can then be reduced to this compound using various methods, including catalytic hydrogenation or hydride reducing agents like sodium borohydride.
Catalytic Synthesis Applications
Catalysis is integral to many modern synthetic routes for this compound, offering milder reaction conditions, higher yields, and improved selectivity. wikipedia.org Catalysts are crucial in both direct amination of alcohols and reductive amination protocols.
For the direct amination of butanol with isopropylamine (the Borrowing Hydrogen method), catalysts are typically based on precious metals like ruthenium and iridium. mdpi.comorganic-chemistry.org These complexes facilitate the hydrogen transfer steps essential for the reaction mechanism. nih.gov
In reductive amination , a wide array of catalysts is employed for the hydrogenation step.
Precious Metal Catalysts: Palladium (often on a carbon support, Pd/C), platinum, and rhodium are highly effective for the hydrogenation of the intermediate imine. mdpi.comwikipedia.org
Earth-Abundant Metal Catalysts: Nickel-based catalysts, such as Raney nickel, are also widely used due to their lower cost and good activity. wikipedia.orgresearchgate.net Cobalt and iron-based catalysts are also being explored. mdpi.com
Homogeneous Catalysts: Soluble transition metal complexes, such as those of iridium and ruthenium, can offer high activity and selectivity under mild conditions. organic-chemistry.orgkanto.co.jp For instance, iridium catalysts with picolinamide (PA) or quinolinol (QN) ligands have been developed for highly efficient reductive aminations. kanto.co.jp
The choice of catalyst can influence reaction conditions, substrate scope, and selectivity, particularly in preventing the overalkylation that can occur in non-catalytic pathways. mdpi.comkanto.co.jp
| Synthetic Route | Catalyst Type | Example Catalyst | Role of Catalyst |
|---|---|---|---|
| Direct Amination of Alcohol | Homogeneous Ruthenium Complex | [RuCl₂(p-cymene)]₂ | Facilitates dehydrogenation/hydrogenation (Borrowing Hydrogen) |
| Reductive Amination | Heterogeneous Palladium | Pd/C | Hydrogenation of imine intermediate |
| Reductive Amination | Heterogeneous Nickel | Raney Ni | Hydrogenation of imine intermediate |
| Reductive Amination | Homogeneous Iridium Complex | Ir-PA2 | Transfer hydrogenation of imine intermediate |
Metal-Catalyzed Coupling Reactions Incorporating Amine Moieties
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides or pseudohalides. wikipedia.orglibretexts.org This reaction is highly versatile and has undergone significant development to improve its scope and efficiency.
The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst. libretexts.org
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered phosphine ligands, such as RuPhos, are particularly effective for the coupling of secondary amines with aryl chlorides. rug.nl
Key components of the Buchwald-Hartwig Amination:
Catalyst: A palladium source, such as Pd(OAc)₂ or a pre-formed Pd(0) complex. libretexts.org
Ligand: Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs). rug.nlresearchgate.net
Base: A non-nucleophilic base, typically a metal alkoxide like sodium tert-butoxide (NaOtBu) or an inorganic base like K₂CO₃. libretexts.org
Substrates: An amine (e.g., isopropylamine) and a coupling partner (e.g., 1-bromobutane or butyl tosylate).
While originally developed for aryl halides, advancements have expanded the methodology to include the coupling of alkyl halides, making it a viable route for the synthesis of this compound. wikipedia.org
Table 2: Representative Ligands for Palladium-Catalyzed C-N Coupling
| Ligand | Structure | Typical Substrates |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Secondary amines with aryl chlorides. rug.nl |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Monoarylation of primary amines with aryl chlorides. rug.nl |
| P(o-tolyl)₃ | Tris(o-tolyl)phosphine | Early generation ligand for coupling secondary amines with aryl bromides. rug.nl |
Sustainable Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize waste, reduce energy consumption, and avoid hazardous solvents. rsc.orgijrpr.com
Solvent-Free and Environmentally Conscious Methods
Performing reactions without a solvent or in environmentally benign solvents like water is a key principle of green chemistry. ijrpr.com For the synthesis of secondary amines like this compound, several solvent-free approaches have been developed.
One notable method is the catalyst- and solvent-free reductive amination using pinacolborane (HBpin) as the reducing agent. rsc.org This one-pot protocol operates efficiently at room temperature and is compatible with a wide range of aldehydes and primary amines, offering excellent functional group tolerance. rsc.org
Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to induce chemical reactions, provides another solvent-free alternative. organic-chemistry.org This technique has been successfully used for the synthesis of enamines and can be applied to other amine syntheses, often resulting in quantitative conversion in minutes without the need for a catalyst. organic-chemistry.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org The use of microwave irradiation can enhance the efficiency of reductive amination protocols. mdpi.com
For example, the iridium-catalyzed alkylation of amines with alcohols has been performed under microwave-assisted, solvent-free, and base-free conditions, representing a highly atom-economical and green process. mdpi.com Similarly, direct amidation reactions to form amide bonds, a related transformation, have been achieved under solvent-free microwave conditions using ceric ammonium nitrate as a catalyst, demonstrating the broad applicability of this technology in nitrogen-containing compound synthesis. nih.govnih.gov
Table 3: Comparison of Sustainable Synthesis Methods
| Method | Conditions | Advantages |
| Solvent-Free Reductive Amination | Neat reactants, Room Temperature | Eliminates solvent waste, mild conditions, high atom economy. rsc.org |
| Mechanochemistry (Ball Milling) | Solvent-free, mechanical force | Rapid reaction times, no catalyst needed, high yields. organic-chemistry.org |
| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free | Drastically reduced reaction times, improved yields, energy efficient. mdpi.commdpi.com |
Reaction Mechanisms and Reactivity Profiles
Nucleophilic Characteristics of the Amine Functionality
The non-bonding electron pair on the nitrogen atom is the central feature of N-isopropylbutan-1-amine's reactivity, allowing it to function as a potent nucleophile. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The presence of two electron-donating alkyl groups (butyl and isopropyl) increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to primary amines or ammonia. chemrevise.orgmsu.edu
This compound readily participates in nucleophilic substitution reactions, particularly with substrates like alkyl halides. cymitquimica.com The mechanism of these reactions is predominantly SN2 (Substitution Nucleophilic Bimolecular), especially with primary and secondary alkyl halides. msu.edu
In an SN2 reaction, the amine's nitrogen atom directly attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. msu.edu This process leads to the formation of a tertiary ammonium (B1175870) salt. libretexts.orglibretexts.org Due to the steric hindrance presented by the isopropyl and butyl groups, the rate of reaction may be slower compared to less bulky secondary amines.
A general representation of the SN2 reaction is as follows:
Nucleophilic Attack : The lone pair of the nitrogen in this compound attacks the carbon atom of an alkyl halide (R-X), while the halide (X) begins to depart.
Formation of Ammonium Salt : This results in the formation of a trialkylammonium halide salt. For instance, reaction with methyl iodide would yield N-butyl-N-isopropyl-N-methylammonium iodide.
Deprotonation : If a neutral tertiary amine is the desired product, a base is required to remove the proton from the nitrogen atom. Often, an excess of the starting amine serves this purpose, where one molecule acts as the nucleophile and a second acts as the base. libretexts.orglibretexts.org
The SN1 (Substitution Nucleophilic Unimolecular) pathway is less common for amines reacting with alkyl halides unless the alkyl halide is tertiary and a protic solvent is used to stabilize the intermediate carbocation. In such a scenario, the amine would act as the nucleophile that attacks the planar carbocation once it is formed.
The nucleophilic nitrogen of this compound readily attacks a variety of electrophilic species beyond alkyl halides. Key examples include reactions with carbonyl compounds, particularly acyl chlorides and acid anhydrides.
Reaction with Acyl Chlorides : this compound reacts vigorously with acyl chlorides (R-COCl) in a nucleophilic acyl substitution reaction. The nitrogen attacks the electrophilic carbonyl carbon, leading to the expulsion of the chloride ion and the formation of a tertiary amide (N,N-disubstituted amide). This reaction is typically rapid and exothermic. libretexts.org A base, such as pyridine (B92270) or excess amine, is often added to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org
Reaction with Acid Anhydrides : Similarly, the amine attacks the carbonyl carbon of an acid anhydride (B1165640) [(RCO)₂O]. The reaction mechanism is analogous to that with acyl chlorides, resulting in the formation of a tertiary amide and a carboxylate salt as a byproduct. These reactions are generally slower than those with the more reactive acyl chlorides. libretexts.org
Acid-Base Equilibria and Protonation States in Solution
Like most amines, this compound acts as a Brønsted-Lowry base, accepting a proton (H⁺) from an acid to form its conjugate acid, the N-butyl-N-isopropylammonium ion. chemrevise.org The strength of an amine as a base is commonly quantified by the pKₐ of its conjugate acid. masterorganicchemistry.com A higher pKₐ value for the conjugate acid corresponds to a stronger base. masterorganicchemistry.com
The equilibrium in an aqueous solution can be represented as: C₄H₉NH(CH(CH₃)₂) + H₂O ⇌ [C₄H₉NH₂(CH(CH₃)₂)]⁺ + OH⁻
| Property | Value |
| Predicted pKₐ of Conjugate Acid | 9.5 - 11.0 |
| Nature in Aqueous Solution | Basic |
Formation of Organic and Inorganic Salts and Derivatives
The basicity of this compound allows it to react readily with both inorganic and organic acids to form stable salts. chemrevise.orgcymitquimica.com For example, reacting this compound with a strong inorganic acid like hydrochloric acid (HCl) results in the formation of N-butyl-N-isopropylammonium chloride.
C₄H₉NH(CH(CH₃)₂) + HCl → [C₄H₉NH₂(CH(CH₃)₂)]⁺Cl⁻
This salt formation is a fundamental property of amines. The resulting ammonium salts are ionic compounds and are typically colorless, crystalline solids that are much more soluble in water than the parent amine. chemrevise.org This property is often exploited in pharmaceuticals to improve the solubility and bioavailability of drug molecules containing amine functional groups. Similarly, reactions with organic acids, such as carboxylic acids, form the corresponding ammonium carboxylate salts.
Advanced Organic Transformations Involving the this compound Moiety
The nucleophilicity of this compound makes it a valuable building block in more complex organic syntheses, particularly for creating amide and urea (B33335) linkages, which are crucial in many biologically active molecules and materials.
Amide Formation : The synthesis of tertiary amides from this compound is a common transformation. As discussed (3.1.2), this is readily achieved using highly reactive carboxylic acid derivatives like acyl chlorides or anhydrides. libretexts.org
A more versatile method for forming amides, especially for sensitive substrates, involves the direct coupling of a carboxylic acid with the amine using a dehydrating or coupling agent. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine to form the N-butyl-N-isopropylamide and a urea byproduct. masterorganicchemistry.comresearchgate.net
Urea Formation : Substituted ureas can be synthesized from this compound by reaction with an isocyanate (R-N=C=O). The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of a N,N,N'-trisubstituted urea. This reaction is typically efficient and proceeds without the need for a catalyst.
Condensation Reactions and Imine Formation
The reaction is a nucleophilic addition-elimination process. chemistrysteps.com The mechanism commences with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. youtube.comlibretexts.org This is followed by a series of proton transfers, leading to a neutral tetrahedral intermediate known as a carbinolamine. mnstate.educhemistrysteps.com The reaction is typically catalyzed by a mild acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.orgchemistrysteps.com
The entire process is reversible, and the equilibrium can be manipulated. youtube.comwikipedia.org To drive the reaction toward the formation of the imine, water is typically removed from the reaction mixture, often through azeotropic distillation or the use of dehydrating agents. chemistrysteps.comwikipedia.org Conversely, the addition of water, particularly under acidic conditions, can hydrolyze the imine back to the original amine and carbonyl compound. masterorganicchemistry.comlibretexts.org
The rate and success of imine formation are influenced by several factors, including the steric hindrance of the reactants and the electrophilicity of the carbonyl carbon. Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater electrophilicity. masterorganicchemistry.comderpharmachemica.com The reaction is also sensitive to pH. Optimal conditions are typically mildly acidic (pH 4-5). libretexts.orgchemistrysteps.com If the pH is too low, the amine becomes protonated and non-nucleophilic, slowing the reaction. If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org
The reaction of this compound with a generic aldehyde (R'-CHO) and ketone (R'-CO-R'') can be generalized as follows:
With an Aldehyde: this compound + R'-CHO ⇌ N-(alkylidene)-N-isopropylbutan-1-amine + H₂O
With a Ketone: this compound + R'-CO-R'' ⇌ N-(alkylidene)-N-isopropylbutan-1-amine + H₂O
These reactions produce N-substituted imines, which are valuable intermediates in various organic syntheses.
Table 1: Reactivity of this compound in Imine Formation
| Carbonyl Reactant | Product Class | General Structure of Product | Typical Reaction Conditions | Relative Reactivity |
| Aldehyde (R'-CHO) | Aldimine (Schiff Base) | R'-CH=N(CH(CH₃)₂)CH₂CH₂CH₂CH₃ | Mild acid catalyst (e.g., acetic acid), removal of water, pH 4-5 | High |
| Ketone (R'-CO-R'') | Ketimine (Schiff Base) | R'R''C=N(CH(CH₃)₂)CH₂CH₂CH₂CH₃ | Mild acid catalyst, removal of water, often requires heating | Moderate to Low |
Spectroscopic Characterization Techniques in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-isopropylbutan-1-amine, ¹H NMR and ¹³C NMR are fundamental for mapping the carbon and hydrogen environments.
The structure of this compound (CH₃CH₂CH₂CH₂NHCH(CH₃)₂) contains several distinct proton and carbon environments, leading to a predictable yet informative NMR spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key feature is the deshielding effect of the electronegative nitrogen atom on adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
Butyl Group Protons: The four sets of protons on the n-butyl group will each produce a distinct signal. The protons on the carbon adjacent to the nitrogen (α-carbon) are the most deshielded. The signals will exhibit spin-spin coupling, with adjacent non-equivalent protons splitting the signal into a multiplet according to the n+1 rule.
Isopropyl Group Protons: The two methyl (CH₃) groups are chemically equivalent and will produce a single signal, which is split into a doublet by the adjacent methine (CH) proton. The methine proton, being attached to the carbon bonded to nitrogen, is significantly deshielded and its signal is split into a septet by the six equivalent methyl protons.
Amine Proton: The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration. It typically does not couple with adjacent C-H protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the molecule's asymmetry, all seven carbon atoms are chemically non-equivalent and will produce seven distinct signals. Similar to ¹H NMR, carbons closer to the electronegative nitrogen atom are more deshielded and appear at a higher chemical shift.
Below are the predicted assignments for the ¹H and ¹³C NMR spectra of this compound.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Group | Carbon Atom | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | ¹H Multiplicity |
| Butyl | -CH₂-N | 45-55 | 2H | 2.5-2.7 | Triplet (t) |
| Butyl | -CH₂-CH₂N | 30-35 | 2H | 1.4-1.6 | Multiplet (m) |
| Butyl | -CH₃-CH₂- | 20-25 | 2H | 1.3-1.5 | Multiplet (m) |
| Butyl | -CH₃ | 13-15 | 3H | 0.8-1.0 | Triplet (t) |
| Isopropyl | -CH-N | 48-58 | 1H | 2.7-3.0 | Septet (sept) |
| Isopropyl | -CH(CH₃)₂ | 22-25 | 6H | 1.0-1.2 | Doublet (d) |
| Amine | N-H | N/A | 1H | 0.5-2.0 | Singlet (s, broad) |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, this would show a cross-peak between the methine proton of the isopropyl group and the six protons of its two methyl groups. Within the butyl chain, correlations would be observed between the protons on adjacent methylene (B1212753) groups, confirming the -CH₂-CH₂-CH₂-CH₃ sequence.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique is invaluable for definitively assigning the carbon spectrum. For instance, the proton signal identified as the methine of the isopropyl group would show a cross-peak to the corresponding carbon signal in the 48-58 ppm range, confirming its assignment. Each proton signal in the butyl chain would similarly be correlated to its specific carbon atom.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through analysis of its fragmentation patterns.
High-resolution mass spectrometry can determine the mass of a molecule with extremely high accuracy. This allows for the determination of its elemental formula. For this compound (C₇H₁₇N), the calculated exact mass is 115.1361 Da. nih.gov HRMS analysis of the protonated molecule, [M+H]⁺, would yield an m/z value that precisely matches the theoretical value of 116.1434 Da, confirming the molecular formula. nih.gov
When coupled with chromatographic separation techniques like GC or LC, MS can analyze individual components of a mixture. The fragmentation of the molecular ion in the mass spectrometer provides a unique fingerprint that aids in structural identification. Aliphatic amines like this compound are characterized by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, nitrogen-containing cation.
For this compound, two primary alpha-cleavage pathways are possible:
Cleavage of the propyl group from the butyl chain, leading to a fragment ion.
Cleavage of a methyl group from the isopropyl group.
The base peak in the mass spectrum of secondary amines often results from the loss of the largest possible alkyl group at the alpha-carbon. LC-MS data for the protonated molecule ([M+H]⁺) shows prominent fragments that are consistent with these cleavage patterns.
Interactive Table 2: Key Mass Spectrometry Fragments for this compound [M+H]⁺
| m/z Value | Proposed Fragment | Cleavage Origin |
| 116.1434 | [C₇H₁₇N + H]⁺ | Protonated Molecular Ion |
| 74.0964 | [C₄H₁₂N]⁺ | Loss of Propene (C₃H₆) via rearrangement |
| 57.0699 | [C₄H₉]⁺ | Loss of Isopropylamine |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amine and alkyl groups. nih.gov
N-H Stretch: Secondary amines typically show a single, weak to moderate absorption band in the region of 3300-3500 cm⁻¹. This band is due to the stretching vibration of the N-H bond.
C-H Stretch: Strong absorption bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the stretching vibrations of C-H bonds in the alkyl (butyl and isopropyl) groups.
N-H Bend: A bending vibration for the N-H bond can be observed in the 1550-1650 cm⁻¹ region, though it can sometimes be weak.
C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears in the fingerprint region, between 1020 and 1250 cm⁻¹. This absorption confirms the presence of the amine functional group.
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |
| C-H Stretch | Alkyl (sp³) | 2850 - 2960 | Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |
X-ray Crystallography for Solid-State Structural Elucidation of Complexes
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern, a collection of spots of varying intensity, can be mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.
In the context of this compound, which is a liquid at room temperature, X-ray crystallography would be employed to study its solid-state derivatives or, more commonly, its coordination complexes with metal ions or its salts formed with chiral acids. The formation of such complexes often facilitates crystallization and allows for a detailed investigation of the intermolecular interactions and the conformation adopted by the this compound ligand in the solid state.
Illustrative Crystallographic Data for a Hypothetical Complex
While no specific crystal structures of this compound complexes are publicly available in crystallographic databases, the following table illustrates the type of data that would be generated from a successful X-ray diffraction experiment on a hypothetical complex, for instance, with a transition metal chloride.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 15.67 |
| α (°) | 90 |
| β (°) | 98.34 |
| γ (°) | 90 |
| Volume (ų) | 1356.2 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.35 |
| R-factor | 0.045 |
This data would provide a complete geometric description of the molecule within the crystal, offering insights into the coordination geometry around the metal center and the specific conformation of the this compound ligand.
Chiroptical Spectroscopy for Absolute Configuration Determination (where applicable)
This compound is a chiral molecule due to the presence of a stereocenter at the nitrogen atom when it is part of a non-symmetrical environment or when considering its inversion barrier. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules, which is the actual three-dimensional arrangement of its atoms. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD spectrum is a plot of specific rotation versus wavelength. The shape of the ORD curve, particularly in the vicinity of an electronic absorption band (a phenomenon known as the Cotton effect), is characteristic of the absolute configuration of the enantiomer being studied. kud.ac.in
For a chiral secondary amine like this compound, which lacks a strong chromophore in the visible region, a plain ORD curve would be expected at longer wavelengths, showing a gradual increase or decrease in rotation with decreasing wavelength. rsc.org However, at shorter wavelengths, electronic transitions associated with the nitrogen lone pair and sigma bonds would give rise to Cotton effects. A study on the chiroptical behavior of conformationally flexible butanamines, such as (2R)-3-methyl-2-butanamine, has shown that the specific rotation is sensitive to both the molecular conformation and the solvent environment. researchgate.net For these related amines, uniformly negative rotatory powers were observed over the 320-590 nm region in various solvents. researchgate.net Based on these findings, a hypothetical ORD spectrum for an enantiomer of this compound would exhibit a plain curve at longer wavelengths, with the sign and magnitude of the rotation being dependent on the absolute configuration.
Hypothetical ORD Data for (S)-N-isopropylbutan-1-amine
The following table provides a hypothetical representation of ORD data for the (S)-enantiomer of this compound, illustrating the expected trend based on studies of similar chiral amines.
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 589 (Na D-line) | +5.2 |
| 500 | +8.1 |
| 400 | +15.7 |
| 350 | +28.9 |
| 300 | +55.3 (approaching a Cotton effect) |
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com VCD spectra provide information about the stereochemistry of a molecule because the VCD signals for a pair of enantiomers are equal in magnitude but opposite in sign. youtube.com This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. bruker.com
A VCD spectrum of a chiral enantiomer of this compound would show a series of positive and negative bands corresponding to its various vibrational modes (e.g., C-H stretching, N-H bending, C-N stretching). By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the (S)-enantiomer), the absolute configuration of the sample can be unambiguously determined.
Hypothetical VCD Data for (S)-N-isopropylbutan-1-amine
This table presents hypothetical VCD data for key vibrational modes of (S)-N-isopropylbutan-1-amine, illustrating the type of information obtained from a VCD experiment. The dissymmetry factor (g) is the ratio of the VCD absorbance to the total IR absorbance and is a measure of the chiroptical activity of a particular vibrational mode.
| Vibrational Frequency (cm⁻¹) | Vibrational Mode Assignment | VCD Sign | Dissymmetry Factor (g) x 10⁻⁵ |
| 3350 | N-H Stretch | + | 2.5 |
| 2960 | asym. CH₃ Stretch | - | 1.8 |
| 2870 | sym. CH₃ Stretch | + | 1.2 |
| 1460 | CH₂ Scissoring | - | 3.1 |
| 1380 | CH₃ Bending | + | 2.7 |
| 1150 | C-N Stretch | - | 4.5 |
Computational Chemistry and Theoretical Studies
Prediction of Chemical Properties via Computational Approaches
Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules like N-isopropylbutan-1-amine, offering insights that complement experimental data. These theoretical approaches can estimate a range of characteristics, from acidity to molecular shape, by modeling the compound's electronic structure and interactions.
Theoretical pKa Calculations
The dissociation constant (pKa) is a critical parameter that quantifies the basicity of an amine. Computational methods allow for the estimation of pKa values through various theoretical models, which can be particularly useful when experimental data is unavailable.
A common approach involves the use of thermodynamic cycles, such as the hydronium cycle, to calculate the Gibbs free energy of dissociation in an aqueous solution. mdpi.com This method calculates the Gibbs free energy of the amine in the gaseous phase, which is then adjusted for solvation energies to predict the pKa in solution. mdpi.com Quantum mechanical methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) with various basis sets (e.g., 6-311G+(d,p), B3LYP/3-21G) are employed for these energy calculations. mdpi.comresearchgate.net
Continuum solvent models are essential for accurately simulating the aqueous environment. The Conductor-like Screening Model for Real Solvents (COSMO-RS) coupled with DFT (at the BP/TZVP level) has been successfully used to calculate the pKa values for a wide range of amines. researchgate.net Similarly, coupling DFT (B3LYP) with a Poisson-Boltzmann continuum solvent model has yielded pKa predictions for aliphatic amines with a mean absolute error of less than 0.5 pKa units compared to experimental values. semanticscholar.org For systems with potential intramolecular hydrogen bonds, performing geometry optimization in the solution phase is crucial for achieving high accuracy. semanticscholar.org
Another simplified and efficient model estimates alkylamine pKa values based on partial atomic charges of the hydrogen and nitrogen atoms in the corresponding protonated ammonium (B1175870) ion. srce.hrresearchgate.net These charges can be calculated using semiempirical methods like MNDO-PM6, offering a less computationally demanding alternative to full DFT calculations. srce.hrresearchgate.net
Table 1: Methodologies for Theoretical pKa Calculation of Amines
| Computational Method | Solvation Model | Key Principles |
|---|---|---|
| Density Functional Theory (DFT) / B3LYP | Poisson-Boltzmann (PB) | Calculates Gibbs free energy of dissociation; geometry optimization in solution is critical for accuracy. semanticscholar.org |
| DFT / BP | COSMO-RS | Provides good correlation with experimental values at a relatively low computational cost. researchgate.net |
| Hartree-Fock (HF), DFT, MP2 | Thermodynamic Cycles | Uses gas-phase energies and calculated solvation energies to determine pKa in solution. mdpi.com |
Topological and Steric Parameter Predictions
Computational methods are also employed to predict topological and steric parameters, which are crucial for understanding a molecule's interactions and reactivity. These descriptors are frequently used in Quantitative Structure-Property Relationship (QSPR) models to correlate chemical structure with physical or biological activity. acs.orgnih.gov
For this compound, various descriptors can be calculated. Topological parameters, such as Polar Surface Area (PSA), describe the surface regions of a molecule that are polar, influencing properties like membrane permeability. Steric parameters quantify the bulk and shape of the molecule, which can impact its ability to fit into an active site or react with other molecules. researchgate.netacs.org
QSPR models for amines often incorporate a variety of calculated descriptors. acs.orgnih.gov These can include:
Topology Descriptors (e.g., Jurs descriptors): Numerical values that encode information about the molecular structure, size, and shape. acs.orgnih.gov
Steric Hindrance (S) values: These can be calculated by combining established thermodynamic values (A values) for each substituent group within the amine structure. nih.gov
DFT calculations can be used to evaluate steric and electronic effects by analyzing transition state geometries and activation energies for reactions involving secondary amines. researchgate.net The interplay between steric effects and polarizability, as determined by computational studies, has been shown to rationalize the reaction rates of secondary amines. acs.org
Table 2: Predicted Computational Descriptors for this compound
| Descriptor Type | Parameter | Predicted Value | Computational Source |
|---|---|---|---|
| Physicochemical | XLogP3 | 1.8 | PubChem 2.2 |
| Topological | Polar Surface Area (PSA) | 12 Ų | Cactvs 3.4.8.18 |
Data sourced from PubChem CID 123480. nih.gov
Development of Computational Methodologies for Amine-Containing Systems
The broader field of computational chemistry is continually developing new methodologies to better model complex systems containing amines. These advancements enable more accurate predictions of behavior in various industrial and chemical contexts.
One significant area of development is in thermodynamic modeling for industrial applications. For instance, the Mixed-Solvent Electrolyte (MSE) computational framework has been applied to model the behavior of amines and their hydrochlorides in refinery overheads, helping to predict and mitigate corrosion. olisystems.com This model can predict phase equilibria (vapor-liquid, vapor-solid) and key process parameters like the salt point and water dew point. olisystems.com
For applications in carbon capture, computational models have been developed to study and predict the properties of amine solutions. The COSMO-RS method has been used not only for pKa prediction but also to predict the equilibrium ratio between carbamate (B1207046) and bicarbonate anions in CO2-loaded aqueous amine solutions. researchgate.net
Furthermore, QSPR and machine learning approaches are being developed to create predictive models for the stability and reactivity of amines. acs.orgnih.gov Researchers have established correlations between the chemical structures of amines and their oxidative degradation rates by developing models using multiple linear regression and machine learning techniques like CatBoost. acs.orgnih.gov These models use calculated structural and electronic descriptors to predict the susceptibility of different amines to degradation, which is crucial for selecting stable solvents for processes like CO2 capture. acs.orgnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
An in-depth examination of this compound reveals its role as a precursor in the synthesis of various complex chemical structures. Research into its derivatives and related compounds highlights its utility in forming significant nitrogen-containing molecules.
Analytical Methodologies for Detection and Quantification
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical step that isolates the target amine from the sample matrix, concentrates it, and removes interfering substances. rsc.org This ensures the reliability and accuracy of the final analytical result. rsc.org
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical method. For aliphatic amines like N-isopropylbutan-1-amine, this is often done to improve detection in HPLC. The derivatizing agent reacts with the amine group to introduce a chromophore or fluorophore. thermofisher.com
Common derivatization reagents for amines include:
3,5-Dinitrobenzoyl chloride (DNB-Cl) : Reacts with primary and secondary amines to form derivatives that can be detected by UV absorption (e.g., at 230 nm). rsc.org
o-Phthalaldehyde (OPA) : Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl) : Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. helsinki.fithermofisher.com
The choice of reagent depends on the specific amine, the sample matrix, and the desired sensitivity. The reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete conversion of the amine to its derivative.
Before analysis, amines often need to be extracted from the sample matrix and purified. rsc.org The complexity of the sample dictates the extent of the preparation required. helsinki.fi
Liquid-Liquid Extraction (LLE) : This is a conventional method where the amine is partitioned between an aqueous sample and an immiscible organic solvent. rsc.org By adjusting the pH of the aqueous phase to be basic, the amine (which is a weak base) will be in its uncharged form and will preferentially move into the organic solvent. rsc.org
Solid-Phase Extraction (SPE) : SPE is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. helsinki.fi For amine analysis, SPE cartridges with a mixed-mode sorbent (e.g., combining reversed-phase and strong cation exchange) can be very effective. researchgate.net A common approach for aliphatic amines in water involves using C18 cartridges, which retain the analytes. rsc.org The retained amines can even be derivatized directly on the cartridge before being eluted with a solvent like acetonitrile for LC analysis. rsc.org
Method Validation and Performance Characteristics
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govinab.ie It involves evaluating several performance characteristics to ensure the results are reliable, accurate, and reproducible. nih.govijpsr.com Key validation parameters include:
Specificity/Selectivity : The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov
Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. inab.ie The relationship is often evaluated by the coefficient of determination (R²). ptfarm.pl
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govinab.ie
Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. nih.govijpsr.com
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). inab.ie
The validation of a method for determining isopropylamine (a structurally related amine) in a pharmaceutical substance by ion chromatography provides a practical example of typical performance characteristics.
| Parameter | Result |
|---|---|
| Linearity (Regression Coefficient, R²) | 0.9997 |
| Limit of Detection (LOD) | 29 ppm |
| Limit of Quantitation (LOQ) | 87 ppm |
| Accuracy (% Recovery) | 83.2% to 100.7% |
| Precision (% RSD) | 1.38 |
Evaluation of Sensitivity, Selectivity, and Reproducibility
The performance of an analytical method is characterized by its sensitivity, selectivity, and reproducibility. These parameters are crucial for ensuring reliable and accurate measurements of this compound.
Sensitivity refers to the ability of an analytical method to discriminate between small differences in analyte concentration. It is often evaluated by the slope of the calibration curve; a steeper slope indicates higher sensitivity. For chromatographic methods, sensitivity can also be influenced by the detector's response to the analyte. In the case of this compound, which lacks a strong chromophore, derivatization is a common strategy to enhance detection by UV or fluorescence detectors. researchgate.net Mass spectrometry detectors, however, can often provide sufficient sensitivity without derivatization.
Selectivity is the extent to which a method can determine the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. In the analysis of this compound, potential interferences could include other aliphatic amines, isomers, or matrix components. bre.com Selectivity is typically achieved through a combination of chromatographic separation and specific detection.
Chromatographic Separation: The choice of GC or HPLC column and the optimization of chromatographic conditions (e.g., temperature program in GC, mobile phase composition in HPLC) are critical for resolving this compound from other compounds.
Selective Detection: Mass spectrometry is a highly selective detection technique. By monitoring for specific mass-to-charge ratios (m/z) of the parent ion and its fragments, it is possible to selectively detect and quantify this compound even if it co-elutes with other substances. nih.gov
Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. This is often assessed at different levels, including repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.). Reproducibility is typically expressed as the relative standard deviation (RSD) of a series of measurements. For the analysis of aliphatic amines, acceptable RSD values are generally expected to be within 15%. nih.gov
The following table illustrates the key aspects of evaluating these parameters for the analysis of this compound.
| Parameter | Method of Evaluation | Acceptance Criteria (Typical) | Importance in this compound Analysis |
|---|---|---|---|
| Sensitivity | Slope of the calibration curve | Steeper slope indicates higher sensitivity; Correlation coefficient (r²) > 0.99 rsc.org | Crucial for detecting low concentrations of the analyte in various samples. |
| Selectivity | Analysis of blank and spiked matrix samples; Peak purity analysis | No interfering peaks at the retention time of the analyte; Resolution > 1.5 between adjacent peaks ptfarm.pl | Ensures that the detected signal is solely from this compound and not from other matrix components or related substances. |
| Reproducibility (Precision) | Repeated analysis of samples at different concentrations | Relative Standard Deviation (RSD) < 15% nih.gov | Demonstrates the reliability and consistency of the analytical method over time and under different conditions. |
Determination of Limits of Detection and Quantitation
The limits of detection (LOD) and quantitation (LOQ) are fundamental parameters in the validation of an analytical method, defining the lower limits of its performance. researchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. loesungsfabrik.de It is the concentration that provides a signal that is statistically different from the background noise.
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. loesungsfabrik.de The LOQ is a critical parameter for the quantitative analysis of low levels of impurities or contaminants.
There are several methods for determining the LOD and LOQ, with the most common being based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. researchgate.netsepscience.com
Signal-to-Noise Ratio (S/N): This approach involves determining the concentration of the analyte that produces a signal that is a specified number of times greater than the baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. loesungsfabrik.de
Based on the Standard Deviation of the Response and the Slope: This is a more statistically rigorous approach. The LOD and LOQ are calculated using the following equations:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) Where:
σ = the standard deviation of the response (which can be determined from the standard deviation of blank measurements or the standard error of the y-intercept of the regression line of the calibration curve). sepscience.com
S = the slope of the calibration curve. sepscience.com
The following table summarizes the common approaches to determining LOD and LOQ.
| Parameter | Method of Determination | Formula/Ratio | Description |
|---|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio | S/N ≥ 3:1 loesungsfabrik.de | The analyte concentration that produces a signal three times the level of the baseline noise. |
| Standard Deviation of the Response and Slope | LOD = 3.3 × (σ / S) sepscience.com | Calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S). | |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | S/N ≥ 10:1 loesungsfabrik.de | The analyte concentration that produces a signal ten times the level of the baseline noise. |
| Standard Deviation of the Response and Slope | LOQ = 10 × (σ / S) sepscience.com | Calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S). |
Environmental Fate Research General Considerations for Amines
Environmental Transformation Products of Amine Compounds
The degradation of amines leads to the formation of a variety of transformation products, some of which may be of environmental concern. ieaghg.org The specific products formed depend on the parent amine and the degradation pathway.
Common environmental transformation products of amines include:
Nitrosamines and Nitramines: These compounds can be formed from the atmospheric degradation of amines. ieaghg.orgnilu.com Nitrosamines have been detected in measurement campaigns related to emissions from amine-based carbon capture processes. ieaghg.org Nitramines are also predicted formation products. nilu.comnih.gov
Imines and Amides: The atmospheric photo-oxidation of simple methylamines primarily yields imines (such as methanimine) and amides (like formamide). nilu.comnilu.com
Aldehydes and Ketones: These are also potential degradation products from the atmospheric breakdown of amines. ieaghg.org
N-oxidation, N-dealkylation, and N-acylation Products: In biological treatment processes like activated sludge, amines can undergo reactions such as N-oxidation, N-dealkylation (the removal of an alkyl group), and N-acylation (the addition of an acyl group), leading to a diverse range of transformation products. acs.org
Table 2: Major Environmental Transformation Products of Amines
| Transformation Product Class | Precursor Amine Type (Example) | Formation Pathway | Environmental Significance |
|---|---|---|---|
| Nitrosamines | Secondary Amines (e.g., Dimethylamine) | Atmospheric Photo-oxidation | Some are potent carcinogens. ieaghg.org |
| Nitramines | Primary, Secondary, Tertiary Amines | Atmospheric Photo-oxidation | Potential for human health and environmental impacts. ieaghg.orgnih.gov |
| Imines | Primary Amines (e.g., Methylamine) | Atmospheric Photo-oxidation | Reactive intermediates in atmospheric chemistry. nilu.com |
| Amides | Primary & Secondary Amines | Atmospheric Photo-oxidation, Biodegradation | Generally less reactive than parent amines. nilu.com |
| N-Oxides | Tertiary Amines | Ozonation, Biodegradation | Products of oxidative degradation. nih.govacs.org |
Methodologies for Environmental Monitoring and Analysis
The accurate detection and quantification of amines in environmental samples are essential for assessing their distribution and fate. nih.govcreative-proteomics.com This typically involves a two-step process: sample preparation and instrumental analysis.
Sample Preparation: Due to the often low concentrations of amines in environmental matrices and the complexity of these samples, a preparation step is usually required to extract and concentrate the analytes. bohrium.comrsc.org
Liquid-Liquid Extraction (LLE): A classical technique involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. rsc.org
Solid-Phase Extraction (SPE): A widely used method where the sample is passed through a solid sorbent that retains the amines, which are then eluted with a small volume of solvent. rsc.orgnih.gov This is considered a more environmentally friendly technique than LLE as it uses less solvent. nih.gov
Microextraction Techniques: Modern approaches such as dispersive liquid-liquid microextraction (DLLME) and hollow-fiber liquid-phase microextraction (HF-LPME) have been developed to minimize solvent consumption and improve enrichment factors. nih.govnih.govresearchgate.net
Analytical Techniques: A variety of chromatographic methods are employed for the separation and detection of amines. nih.govcreative-proteomics.commdpi.com
Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this technique is suitable for volatile amines. nih.govalberta.ca Derivatization is sometimes necessary to improve the chromatographic properties of polar amines. mdpi.com
High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for the analysis of a broad range of amines, including those that are non-volatile or thermally labile. creative-proteomics.commdpi.comalberta.ca It is often used with various detectors, including mass spectrometry (LC-MS). nmbu.no
Ion Chromatography (IC): This technique is well-suited for the analysis of amines that can exist as cations. alberta.camdpi.com It allows for the quantification of various amines in aqueous samples. mdpi.com
Table 3: Common Methodologies for Amine Analysis in Environmental Samples
| Methodology | Principle | Application | Advantages |
|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Analysis of volatile and semi-volatile amines in air, water, and soil. | High resolution and sensitivity, especially with MS detection. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Analysis of a wide range of amines, including non-volatile and polar compounds. | High versatility, applicable to a broad range of analytes. |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Quantification of water-soluble amines in aqueous samples. | Direct analysis of ionic amines without derivatization. |
| Solid-Phase Extraction (SPE) | Analyte extraction and concentration on a solid sorbent. | Sample preparation for water and soil analysis. | Reduced solvent use, high recovery, and sample clean-up. |
Emerging Research Directions and Future Perspectives
Integration of N-isopropylbutan-1-amine in Novel Chemical Systems
The unique structural characteristics of this compound make it a compelling candidate for incorporation into a variety of advanced chemical systems. Its function as a moderately bulky secondary amine allows it to serve as a versatile ligand in coordination chemistry and as a structural component in porous materials.
Coordination Complexes and Catalysis: As a secondary amine, this compound can act as a ligand, donating its lone pair of electrons to a metal center. The steric hindrance provided by the isopropyl and butyl groups can influence the coordination number and geometry of the resulting metal complex. This is crucial in the field of catalysis, where the ligand architecture dictates the activity and selectivity of the catalyst. Research is moving towards exploring complexes of this compound with transition metals to catalyze reactions such as C-H activation and cross-coupling, where the amine's bulk can be leveraged to control substrate approach and product formation.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal nodes linked by organic molecules. The incorporation of amine functionalities into the organic linkers of MOFs is a burgeoning area of research. While direct synthesis with this compound as the primary linker is uncommon, its use as a modulating agent or for post-synthetic modification of MOFs presents significant opportunities. Amine-functionalized MOFs are noted for their enhanced CO2 capture capabilities and catalytic activity. rsc.org The basic nitrogen site in this compound can be exploited to create active sites within the MOF pores for applications in gas separation and heterogeneous catalysis. rsc.orgnih.gov Studies show that the robustness of many MOFs in the presence of amines bodes well for their use in such systems. nih.gov
Advanced Spectroscopic Techniques for In-situ and Real-time Analysis
Understanding the dynamics of chemical reactions involving this compound requires analytical techniques capable of monitoring transient species and reaction kinetics in real-time. Advanced spectroscopic methods are pivotal in this endeavor, moving beyond simple characterization to provide mechanistic insights.
Standard spectroscopic data for secondary amines are well-established. For instance, the N-H stretching absorption in the infrared (IR) spectrum typically appears as a single, sharp band between 3300 and 3500 cm⁻¹. openstax.orgpressbooks.pub In ¹H NMR spectroscopy, the N-H proton signal is often broad and can be identified by its disappearance upon D₂O exchange. libretexts.org
However, emerging research focuses on applying more sophisticated techniques for dynamic analysis:
In-situ FT-IR and Raman Spectroscopy: These techniques allow for the real-time monitoring of reactant consumption and product formation without the need for sample extraction. spectroscopyonline.commdpi.com For reactions involving this compound, such as its use in polymerization or catalysis, in-situ spectroscopy can track the concentration of key functional groups, identify reaction intermediates, and provide crucial kinetic data. mdpi.com Quantitative Raman Spectroscopy is particularly well-suited for analyzing amines in aqueous solutions, as the water background does not interfere with the signal. ondavia.com
Hyperpolarized NMR Spectroscopy: To overcome the inherent low sensitivity of ¹⁵N NMR, hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) are being explored. These methods can enhance ¹⁵N signals by several orders of magnitude, enabling the real-time tracking of nitrogen-containing compounds even at low concentrations. nih.gov Applying this to this compound could allow for unprecedented insight into reaction mechanisms, such as diazotization or amination reactions, by directly observing the fate of the nitrogen atom. nih.gov
| Technique | Application for this compound Analysis | Potential Insights |
| In-situ FT-IR | Real-time monitoring of reactions where the N-H bond is consumed or formed. | Reaction kinetics, identification of transient amide or imine intermediates. mdpi.com |
| Quantitative Raman | Analysis of reactions in aqueous media, process monitoring. | Accurate concentration tracking, stability studies in industrial processes. ondavia.com |
| Hyperpolarized ¹⁵N NMR | Mechanistic studies of reactions involving the nitrogen center. | Direct observation of reactive intermediates, elucidation of complex reaction pathways. nih.gov |
| LC-MS/MS | Identification in complex mixtures and metabolite studies. | Structural confirmation, fragmentation pathway analysis. nih.gov |
Synergistic Approaches between Experimental and Computational Chemistry
The combination of laboratory experiments and theoretical calculations provides a powerful paradigm for a comprehensive understanding of the chemical behavior of this compound. Computational chemistry, particularly Density Functional Theory (DFT), offers insights that are often difficult to obtain through experiments alone. ijrpr.com
Mechanistic Elucidation: DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net For this compound, this approach can predict its reactivity in various transformations, such as nucleophilic substitution or nitrosation. researchgate.netacs.org For example, computational studies on secondary amines have effectively assessed the impact of steric and electronic effects on activation energies, which can be correlated with experimentally observed reaction rates. researchgate.net
Predicting Properties: Computational models can predict structural parameters, spectroscopic signatures (IR, NMR), and thermodynamic properties. researchgate.net These predicted values can be compared with experimental data to validate the computational model and confirm the structure of newly synthesized compounds derived from this compound. This synergy is crucial for designing experiments and interpreting results. For instance, DFT studies have been used alongside experimental work to understand the formation of polymers from the reaction of amines with formaldehyde. nih.gov
Rational Design: By understanding the structure-property relationships through computation, researchers can rationally design more effective molecules for specific applications. For example, by modeling how the butyl and isopropyl groups of this compound interact with a catalyst's active site, one could predict its efficacy as a ligand or directing group in asymmetric synthesis. ijrpr.com
Role of this compound in the Synthesis of Complex Molecular Architectures
As a functionalized building block, this compound holds potential for the construction of larger, more complex molecules with applications in pharmaceuticals and materials science. cymitquimica.comenamine.net Its identity as a secondary amine with moderate steric bulk is a key feature that can be exploited in synthesis.
Asymmetric Synthesis: Secondary amines are critical starting materials for the synthesis of chiral tertiary amines, which are common motifs in pharmaceuticals. rsc.orgnih.gov The direct asymmetric reductive amination of ketones with secondary amines is a significant challenge due to steric hindrance. rsc.org The specific bulk of this compound could be advantageous in catalyst-controlled stereoselective reactions, where it acts as the nitrogen source to create complex chiral centers. rsc.org
Macrocycle Synthesis: Nitrogen-containing macrocycles are important in supramolecular chemistry and drug discovery. nih.gov One common route to these structures involves the direct carbon-nitrogen bond formation using secondary amines as substrates. mdpi.com this compound can be used as a cornerstone fragment in the stepwise or one-pot synthesis of novel macrocycles, where its alkyl groups can be used to tune the solubility and conformational properties of the final architecture. mdpi.com
Saturated Heterocycles: Saturated heterocycles are ubiquitous in FDA-approved drugs. scripps.edu Recent advances have focused on developing methods to construct these rings from simple, linear amines through C-H activation. scripps.edu this compound is an ideal substrate for such methodologies, where a palladium catalyst could be used to "fold" the molecule by creating a new carbon-nitrogen bond between the amine and a C-H bond on one of the alkyl chains, leading to valuable pyrrolidine or piperidine derivatives. scripps.edu
Q & A
Q. What are the recommended synthesis methods for N-isopropylbutan-1-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via alkylation of primary amines with alcohols or halides. For example, a one-pot method involving reductive amination of nitro or nitrile compounds with alcohols (e.g., isopropyl alcohol) in the presence of catalysts like Ru or Pd can yield secondary amines . Reaction parameters such as temperature (optimized at 80–120°C), catalyst loading, and solvent polarity significantly affect yield and purity. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is recommended. Validation using NMR spectroscopy (e.g., ¹H/¹³C) and GC-MS ensures structural integrity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm amine proton signals (δ ~1.0–2.5 ppm) and carbon backbone.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (115.217 g/mol) .
- Boiling Point and Density: Cross-check experimental values (e.g., 128.1°C at 760 mmHg, density 0.751 g/cm³) against literature data .
- Chromatography: GC or HPLC with UV detection to assess purity (>98% recommended for research use).
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer: Critical properties include:
- Volatility: Boiling point (128.1°C) and flash point (16.3°C) dictate storage requirements (e.g., refrigeration at 4°C to prevent degradation or flammability risks) .
- Solubility: Hydrophobicity (LogP = 2.175) suggests miscibility with organic solvents like ethanol or dichloromethane, influencing solvent selection for reactions.
- Stability: Avoid exposure to strong oxidizers or nitrosating agents (e.g., nitrites) to prevent unintended nitrosamine formation .
Advanced Research Questions
Q. How can researchers assess and mitigate the risk of nitrosamine formation in this compound under varying storage or reaction conditions?
Methodological Answer: Nitrosamine risk arises from secondary amine reactivity with nitrosating agents (e.g., nitrites, NOx). Mitigation strategies include:
- Contamination Screening: Use LC-MS/MS or GC-NPD to detect trace nitrosamines (e.g., N-nitroso-isopropylethylamine) at ppb levels .
- Process Design: Avoid shared equipment with nitrosating agents; implement inert atmospheres (N₂/Ar) during synthesis .
- Storage Conditions: Stabilize with antioxidants (e.g., BHT) and store in amber vials at ≤ -20°C to slow degradation .
Q. What methodologies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?
Methodological Answer: Contradictions in reactivity (e.g., nucleophilicity in polar vs. nonpolar solvents) can be addressed via:
- Systematic Solvent Screening: Test reactivity in solvents of varying polarity (e.g., water, DMSO, hexane) under controlled conditions (fixed temperature/pH).
- Kinetic Studies: Monitor reaction rates using in situ FTIR or UV-Vis spectroscopy to identify solvent-dependent intermediates .
- Statistical Analysis: Apply ANOVA or multivariate regression to isolate solvent effects from other variables (e.g., temperature) .
Q. How can computational modeling be integrated with experimental studies to predict the behavior of this compound in novel reaction pathways?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent interactions and diffusion coefficients to predict solubility/reactivity trends.
- Density Functional Theory (DFT): Calculate transition-state energies for proposed reaction mechanisms (e.g., alkylation or acylation pathways) .
- Validation: Cross-reference computational predictions with experimental data (e.g., kinetic isotope effects, stereochemical outcomes) .
Methodological Notes
- Safety Protocols: Always use PPE (nitrile gloves, lab coat) and fume hoods when handling due to flammability and potential toxicity .
- Data Reproducibility: Document reaction conditions (e.g., humidity, catalyst batches) meticulously to address variability .
- Ethical Compliance: Adhere to institutional guidelines for hazardous waste disposal and ethical review for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
